molecular formula C54H45CrN6O12+3 B12731615 Trihydrogen bis(2-(4-hydroxy-3-((2-hydroxy-8-((1-oxopropyl)amino)-1-naphthyl)azo)benzoyl)benzoato(3-))chromate(3-) CAS No. 93820-13-4

Trihydrogen bis(2-(4-hydroxy-3-((2-hydroxy-8-((1-oxopropyl)amino)-1-naphthyl)azo)benzoyl)benzoato(3-))chromate(3-)

Cat. No.: B12731615
CAS No.: 93820-13-4
M. Wt: 1022.0 g/mol
InChI Key: WZVOFHASMODKQM-UHFFFAOYSA-Q
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Description

Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) is a complex organic chromium compound. It is known for its vibrant color and is often used in various chemical research applications. The compound has a molecular formula of C54H45CrN6O12+3 and a molecular weight of 1021.9642 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) involves the reaction of 2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl with 4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoic acid in the presence of chromium salts. The reaction is typically carried out in an aqueous solution at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of chromium, while substitution reactions may result in different ligand complexes .

Scientific Research Applications

Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) has several scientific research applications:

Mechanism of Action

The mechanism of action of Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) involves its interaction with molecular targets and pathways. The compound can form coordination complexes with various biomolecules, affecting their structure and function. The specific pathways involved depend on the biological system and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • Trihydrogen bis[6-hydroxy-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-2-sulphonato(3-)]chromate(3-)
  • Trihydrogen bis[2-[[6-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-1-hydroxy-3-sulpho-2-naphthyl]azo]benzoato(3-)]chromate(3-)

Uniqueness

Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) is unique due to its specific molecular structure and the presence of both azo and chromium coordination complexes. This combination imparts unique chemical and physical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

93820-13-4

Molecular Formula

C54H45CrN6O12+3

Molecular Weight

1022.0 g/mol

IUPAC Name

chromium;hydron;2-[4-hydroxy-3-[[2-hydroxy-8-(propanoylamino)naphthalen-1-yl]diazenyl]benzoyl]benzoic acid

InChI

InChI=1S/2C27H21N3O6.Cr/c2*1-2-23(33)28-19-9-5-6-15-10-13-22(32)25(24(15)19)30-29-20-14-16(11-12-21(20)31)26(34)17-7-3-4-8-18(17)27(35)36;/h2*3-14,31-32H,2H2,1H3,(H,28,33)(H,35,36);/p+3

InChI Key

WZVOFHASMODKQM-UHFFFAOYSA-Q

Canonical SMILES

[H+].[H+].[H+].CCC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)O)O.CCC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)O)O.[Cr]

Origin of Product

United States

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